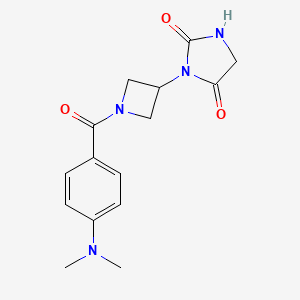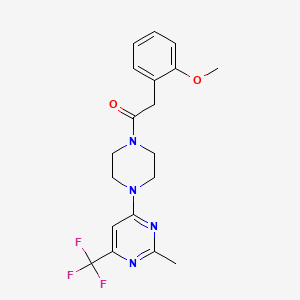![molecular formula C17H18N2O4 B2450175 1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 1775404-72-2](/img/structure/B2450175.png)
1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a synthetic organic compound with potential applications in various fields, such as chemistry, biology, and medicine. The structure is characterized by its fused furan and pyrimidine rings, along with functional groups like cyclopropylmethyl and methoxyphenyl.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves several steps, starting from readily available precursors. Key steps may include cyclopropylation, methoxylation, and ring closure reactions, often using catalysts and specific reaction conditions to achieve the desired structure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized routes to ensure high yield and purity. This often includes continuous flow reactors, automated reaction monitoring, and purification techniques like chromatography and recrystallization.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions at the methoxyphenyl group, potentially forming corresponding phenols or quinones.
Reduction: Reduction reactions can target the dihydrofuran ring, leading to the formation of tetrahydrofuran derivatives.
Substitution: Various substitution reactions can occur, especially at the cyclopropylmethyl and methoxyphenyl groups, facilitated by appropriate nucleophiles or electrophiles.
Common Reagents and Conditions: Oxidation reactions might use reagents like potassium permanganate or hydrogen peroxide, while reduction reactions could involve lithium aluminum hydride or sodium borohydride. Substitution reactions might employ halogens or organometallic reagents under controlled conditions.
Major Products Formed: The major products depend on the specific reaction pathway, but could include various hydroxylated, halogenated, or alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry: In organic chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly due to its functional groups that can undergo further modifications.
Biology: It may serve as a probe in biological studies to investigate enzyme interactions, cellular uptake, and metabolic pathways, given its structural complexity.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery programs, aiming to target specific molecular pathways involved in diseases.
Industry: In industrial settings, the compound could be used in the synthesis of materials with desired properties, such as polymers or coatings with unique chemical and physical characteristics.
Mechanism of Action
The exact mechanism of action depends on the context of its application. For example, in medicinal chemistry, the compound might interact with specific proteins or enzymes, modulating their activity through binding to active sites or allosteric sites. These interactions can influence various cellular pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-(cyclopropylmethyl)-4-(2-hydroxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
1-(ethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
1-(cyclopropylmethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
This detailed article touches on various aspects of 1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione, highlighting its synthesis, reactions, and applications across different scientific disciplines.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-13-5-3-2-4-11(13)15-14-12(9-23-16(14)20)19(17(21)18-15)8-10-6-7-10/h2-5,10,15H,6-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSNXRQMHYNYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(COC3=O)N(C(=O)N2)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
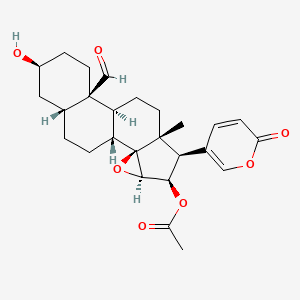
![8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)
![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2450096.png)
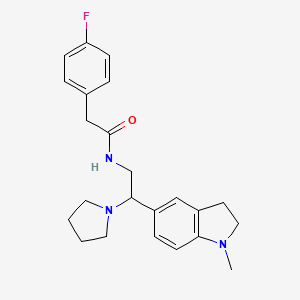
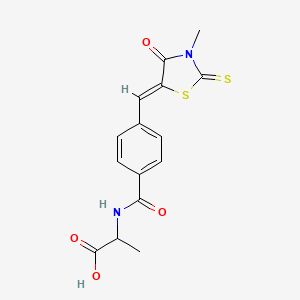
![2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2450102.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide](/img/structure/B2450104.png)
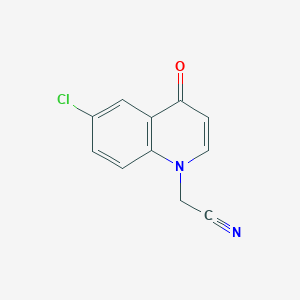
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2450106.png)
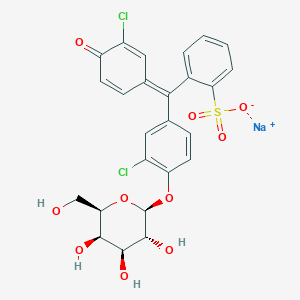
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2450108.png)
